2,5-Dichloro-4-methoxybenzoic acid

Übersicht

Beschreibung

“2,5-Dichloro-4-methoxybenzoic acid” is a synthetic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is necessary for the synthesis of aromatic amino acids1. It is used as a selective herbicide in plants grown in vitro to eliminate weeds1.

Synthesis Analysis

The synthesis of “2,5-Dichloro-4-methoxybenzoic acid” is not explicitly mentioned in the search results. However, a related compound, aromatic methyl methoxycarboxylates, is synthesized by the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water2.

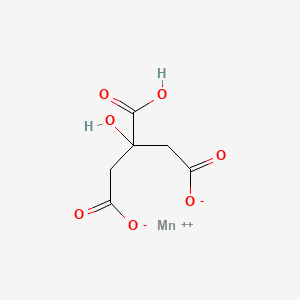

Molecular Structure Analysis

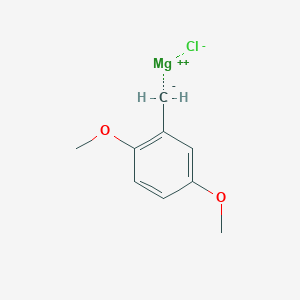

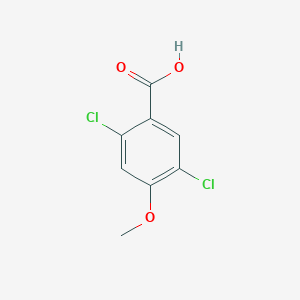

The molecular structure of “2,5-Dichloro-4-methoxybenzoic acid” is represented by the InChI code 1S/C8H6Cl2O3/c1-13-7-3-5 (9)4 (8 (11)12)2-6 (7)10/h2-3H,1H3, (H,11,12)3. The molecular weight of the compound is 221.043.

Chemical Reactions Analysis

Specific chemical reactions involving “2,5-Dichloro-4-methoxybenzoic acid” are not detailed in the search results.

Physical And Chemical Properties Analysis

“2,5-Dichloro-4-methoxybenzoic acid” is a solid substance3. The molecular weight of the compound is 221.043.

Wissenschaftliche Forschungsanwendungen

Agriculture

Application : “2,5-Dichloro-4-methoxybenzoic acid” is a component of Dicamba, an important herbicide for controlling post-emergent resistant weeds in soybean farming .

Results : Dicamba has been shown to be effective in controlling glyphosate-resistant weeds, including Palmer amaranth (Amar-anthus palmeri S. Watson), waterhemp [Amaranthus tuber-culatus (Moq.) J. D. Sauer] .

Environmental Science

Application : “2,5-Dichloro-4-methoxybenzoic acid” is a component of Dicamba, which is a widely used agricultural, commercial, and domestic pesticide. Due to its high water solubility, mobility, and persistence, it has been detected in surface and waste waters across Canada .

Results : 2,4-D was reduced by more than 99.0% within 12 days. Mecoprop and dicamba were more persistent and reduced by 69.0 and 75.4%, respectively, after 112 days of treatment .

Off-Target Movement

Application : “2,5-Dichloro-4-methoxybenzoic acid” is a component of Dicamba, which is used in the study of off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations .

Results : The study proposes additional areas of research and actions to increase our understanding and communicate the science findings, which should provide farmers with more robust tools and practices for sustainable dicamba use .

Luminescence and Thermal Stability

Application : “2,5-Dichloro-4-methoxybenzoic acid” is used in the synthesis of novel ternary lanthanide complexes, which have been characterized by single-crystal and powder X-ray diffraction .

Results : The complexes are isostructural, and each metal complex exhibits unique luminescence and thermal stability properties .

Synthesis of Medicines

Field : Pharmaceutical Chemistry

Application : “2,5-Dichloro-4-methoxybenzoic acid” is used in the synthesis of medicines, including antibacterials .

Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety data sheet for “2,5-Dichloro-4-methoxybenzoic acid” indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation4.

Zukünftige Richtungen

The future directions of “2,5-Dichloro-4-methoxybenzoic acid” are not explicitly mentioned in the search results. However, a related compound, Dicamba, is discussed in the context of its use as a herbicide for controlling post-emergent resistant weeds in soybean farming5. This suggests that “2,5-Dichloro-4-methoxybenzoic acid” could potentially have similar applications in the future.

Please note that this information is based on the available search results and may not be exhaustive or up-to-date.

Eigenschaften

IUPAC Name |

2,5-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMHPDKXVNPSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562087 | |

| Record name | 2,5-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-methoxybenzoic acid | |

CAS RN |

2500-03-0 | |

| Record name | 2,5-Dichloro-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2500-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)